4,6-Dibromoindoline-2,3-dione
Overview
Description
4,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indoline-2,3-dione, where bromine atoms are substituted at the 4th and 6th positions of the indoline ring. This compound is known for its pale-yellow to yellow-brown solid form and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form indoline derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex indole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
4,6-Dibromoindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its structural similarity to biologically active indole derivatives.
Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing, given the biological activity of related indole compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dibromoindoline-2,3-dione involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, potentially inhibiting their activity. The compound’s indole core allows it to interact with various molecular pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Indoline-2,3-dione: The parent compound without bromine substitutions.
5-Bromoindoline-2,3-dione: A mono-brominated derivative.
6-Bromoindoline-2,3-dione: Another mono-brominated derivative.
Uniqueness: 4,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated counterparts. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4,6-dibromo-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPBMXSBFXNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333400 | |
Record name | 4,6-Dibromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-67-6 | |
Record name | 4,6-Dibromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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